4-(2-Piperidinylmethyl)morpholine dihydrochloride
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Overview
Description
4-(2-Piperidinylmethyl)morpholine dihydrochloride is a chemical compound with the molecular formula C₁₀H₂₂Cl₂N₂O. It is known for its unique structure, which includes a morpholine ring and a piperidine ring connected by a methylene bridge. This compound is often used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Piperidinylmethyl)morpholine dihydrochloride typically involves the reaction of morpholine with piperidine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid to facilitate the formation of the dihydrochloride salt
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Purity: High-purity reactants to minimize impurities.
Reaction Monitoring: Real-time monitoring of reaction parameters to optimize yield.
Purification: Crystallization and recrystallization techniques to obtain the pure dihydrochloride salt
Chemical Reactions Analysis
Types of Reactions
4-(2-Piperidinylmethyl)morpholine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents
Major Products
Oxidation Products: Corresponding N-oxides.
Reduction Products: Reduced amines.
Substitution Products: Substituted morpholine derivatives
Scientific Research Applications
4-(2-Piperidinylmethyl)morpholine dihydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2-Piperidinylmethyl)morpholine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in the central nervous system.
Pathways Involved: Modulation of neurotransmitter release and inhibition of enzyme activity, leading to altered cellular responses
Comparison with Similar Compounds
Similar Compounds
- **4-(2-Piperidinylmethyl)pyridine
- **4-(2-Piperidinylmethyl)thiazole
- **4-(2-Piperidinylmethyl)benzene
Uniqueness
4-(2-Piperidinylmethyl)morpholine dihydrochloride is unique due to its dual ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its diverse applications in scientific research make it a valuable compound .
Properties
IUPAC Name |
4-(piperidin-2-ylmethyl)morpholine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12;;/h10-11H,1-9H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCVMZNQNHVJTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCOCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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